molecular formula C20H18BrN5O3S B11509284 1-{1-(4-Bromophenyl)-9-[(4-methoxyphenyl)carbonyl]-6-methyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone

1-{1-(4-Bromophenyl)-9-[(4-methoxyphenyl)carbonyl]-6-methyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone

Cat. No.: B11509284
M. Wt: 488.4 g/mol
InChI Key: VJYSFIGZUKOMAU-UHFFFAOYSA-N
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Description

1-[1-(4-BROMOPHENYL)-9-(4-METHOXYBENZOYL)-6-METHYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[44]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spiro structure

Preparation Methods

The synthesis of 1-[1-(4-BROMOPHENYL)-9-(4-METHOXYBENZOYL)-6-METHYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE involves multiple steps. The synthetic route typically starts with the preparation of the core spiro structure, followed by the introduction of the bromophenyl and methoxybenzoyl groups under controlled conditions. Industrial production methods often utilize palladium-catalyzed coupling reactions and other advanced organic synthesis techniques to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, potassium permanganate, and hydrogen gas. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[1-(4-BROMOPHENYL)-9-(4-METHOXYBENZOYL)-6-METHYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[1-(4-BROMOPHENYL)-9-(4-METHOXYBENZOYL)-6-METHYL-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE stands out due to its unique spiro structure and the presence of both bromophenyl and methoxybenzoyl groups. Similar compounds include:

    4,4’-Dibromobenzophenone: Known for its use in organic synthesis and material science.

    1,1,2,2-Tetrakis(4-bromophenyl)ethylene: Utilized in the development of luminescent materials and metal-organic frameworks.

These compounds share some structural similarities but differ in their specific applications and chemical properties.

Properties

Molecular Formula

C20H18BrN5O3S

Molecular Weight

488.4 g/mol

IUPAC Name

1-[4-(4-bromophenyl)-9-(4-methoxybenzoyl)-6-methyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-dien-2-yl]ethanone

InChI

InChI=1S/C20H18BrN5O3S/c1-13(27)18-23-26(16-8-6-15(21)7-9-16)20(30-18)24(2)22-12-25(20)19(28)14-4-10-17(29-3)11-5-14/h4-12H,1-3H3

InChI Key

VJYSFIGZUKOMAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C2(S1)N(N=CN2C(=O)C3=CC=C(C=C3)OC)C)C4=CC=C(C=C4)Br

Origin of Product

United States

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